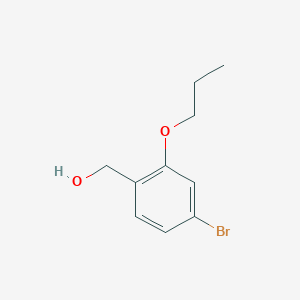

(4-Bromo-2-propoxyphenyl)methanol

Description

Significance of Aryl Halides and Alkoxy Aromatic Systems in Contemporary Chemical Synthesis

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in contemporary chemical synthesis. iitk.ac.infiveable.mechemistrylearner.com Their significance stems from their ability to participate in a wide variety of coupling reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. fiveable.mechemistrylearner.com These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.infiveable.me The halogen atom, being an excellent leaving group, facilitates these transformations, making aryl halides key building blocks in the synthetic chemist's toolbox. chemistrylearner.comlibretexts.org The nature of the halogen can also influence reaction rates, with iodine being more reactive than bromine or chlorine. fiveable.me

Alkoxy aromatic systems, which contain an alkyl group bonded to an oxygen atom attached to an aromatic ring, also play a vital role in modern synthesis. fiveable.mewikipedia.org The alkoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming substituents to the ortho and para positions. youtube.com This directing effect is a powerful tool for controlling the regioselectivity of reactions, allowing for the precise construction of polysubstituted aromatic compounds. Furthermore, alkoxy groups are integral to the structure of many natural products and pharmaceuticals, influencing their biological activity and physical properties. fiveable.meontosight.ai The polarity imparted by the alkoxy group can also affect a molecule's reactivity and solubility. fiveable.me

Overview of Substituted Benzyl (B1604629) Alcohol Derivatives as Versatile Synthetic Intermediates and Building Blocks

Substituted benzyl alcohol derivatives are highly versatile synthetic intermediates due to the multiple reaction pathways they can undergo. organic-chemistry.orgorganic-chemistry.org The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or it can be converted into a better leaving group for nucleophilic substitution reactions. The benzylic position is also susceptible to radical reactions. nih.gov The aromatic ring, influenced by its substituents, can undergo further functionalization through electrophilic or nucleophilic aromatic substitution. libretexts.org

The development of stereodivergent synthesis methods for benzylic alcohol derivatives has become increasingly important, particularly in drug development where specific stereoisomers are often required for optimal biological activity. nih.gov Recent advancements in transition-metal-catalyzed asymmetric benzylic substitution reactions have enabled the synthesis of chiral benzyl alcohol derivatives with high enantioselectivity. nih.gov These methods provide access to a wide range of complex and valuable molecules, many of which are used in the pharmaceutical and agrochemical industries. google.comgoogle.com

Contextualizing (4-Bromo-2-propoxyphenyl)methanol within the Chemical Space of Brominated Propoxyphenyl Derivatives

This compound is a specific example of a substituted benzyl alcohol that incorporates both an aryl halide (bromo group) and an alkoxy aromatic system (propoxy group). This unique combination of functional groups places it within a valuable and underexplored area of chemical space. enamine.netresearchgate.netresearchgate.net The bromo substituent at the 4-position provides a handle for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. chemistrylearner.com The propoxy group at the 2-position, being electron-donating, activates the aromatic ring and influences the regioselectivity of subsequent reactions. youtube.com

The chemical space of brominated propoxyphenyl derivatives is of significant interest to medicinal chemists and material scientists. ontosight.ai The lipophilicity conferred by the propoxy group can be advantageous for biological applications. ontosight.ai By varying the position of the bromo and propoxy groups on the phenyl ring, and by modifying the alcohol functionality, a diverse library of compounds with potentially unique biological and material properties can be generated. This compound, therefore, serves as a key starting material for accessing this rich chemical space. pharmaffiliates.combldpharm.comnih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | 245.11 g/mol |

| CAS Number | 1094510-28-7 |

| Appearance | Not specified, but related compounds are often off-white to beige crystals or powders. modychem.comchemblocks.com |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727). modychem.com |

| Melting Point | Not specified. |

| Boiling Point | Not specified. |

Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| (4-Propoxyphenyl)methanol | 347843-13-2 | C10H14O2 |

| (4-Bromo-2-isopropoxyphenyl)methanol | 1099693-56-7 | C10H13BrO2 |

| (4-Bromo-2-fluorophenyl)methanol | 188582-62-9 | C7H6BrFO |

| (4-Bromophenyl)(phenyl)methanol | 29334-16-5 | C13H11BrO |

| (4-Bromo-3-methylphenyl)-(4-propoxyphenyl)methanol | Not available | C17H19BrO2 |

| (4-Bromo-2-methylphenyl)methanol | 17100-58-2 | C8H9BrO |

| (4-bromo-2-thienyl)methanol | 2795484-88-8 | C5H5BrOS |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPPBAPKRNLWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738609 | |

| Record name | (4-Bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094510-28-7 | |

| Record name | (4-Bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Propoxyphenyl Methanol and Analogous Structures

Strategic Assembly of Key Precursors

The efficient synthesis of (4-bromo-2-propoxyphenyl)methanol hinges on the successful preparation of its core molecular framework. This involves the synthesis of brominated phenolic intermediates followed by the introduction of the characteristic propoxy group.

Synthesis of Brominated Phenolic Intermediates

A critical starting point for the synthesis is the generation of a phenol (B47542) ring bearing a bromine atom at the desired position.

While direct oxidation of a substituted benzene (B151609) to a phenol can be challenging, various methods exist for the preparation of phenolic derivatives. One common approach involves the use of aryl halides as precursors. For instance, palladium-catalyzed hydroxylation of aryl halides using a strong base like potassium hydroxide (B78521) offers a direct route to phenols. organic-chemistry.org Another method involves the use of boric acid as a hydroxide source in a palladium-catalyzed conversion of aryl halides. organic-chemistry.org Furthermore, the oxidation of arylhydrosilanes presents a rapid and efficient pathway to phenols. organic-chemistry.org In the context of synthesizing brominated phenols, a typical laboratory method involves the direct bromination of a phenol. For example, the bromination of 2-fluorophenol (B130384) with bromine in methylene (B1212753) chloride yields 2-fluoro-4-bromophenol in high yield. chemicalbook.com

A related intermediate, 4-bromo-2-nitrophenol, can be synthesized by the nitration of p-bromophenol in dichloroethane using nitric acid. chemicalbook.com Another route involves the oxidative bromination of 2-nitrophenol (B165410) using an oxidant, an acid, a bromide source, and a vanadyl Schiff base complex as a catalyst. chemicalbook.com

Introduction of the Propoxy Functionality

With the brominated phenolic intermediate in hand, the next crucial step is the introduction of the propoxy group onto the aromatic ring.

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers, including the propoxy group in the target molecule. francis-press.commasterorganicchemistry.com This reaction involves the O-alkylation of a phenol or its corresponding phenoxide with an alkyl halide. francis-press.commasterorganicchemistry.comorganic-synthesis.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent like acetonitrile. organic-synthesis.com The phenoxide, being a more potent nucleophile than the neutral phenol, readily attacks the primary alkyl halide (in this case, a propyl halide like propyl bromide or propyl iodide) via an SN2 mechanism. masterorganicchemistry.comyoutube.com The reactivity of the haloalkane follows the trend R-I > R-Br > R-Cl. francis-press.com For less reactive alcohols, a stronger base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) can be employed to generate the alkoxide. organic-synthesis.comyoutube.com

The choice of reagents is critical to the success of the Williamson ether synthesis. Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side reactions, especially in the presence of a strong base. francis-press.comyoutube.com

Formation of the Benzylic Alcohol Moiety

The final key transformation in the synthesis of this compound is the creation of the benzylic alcohol group.

Reduction of Corresponding Aromatic Aldehydes or Ketones

A common and effective method for generating a benzylic alcohol is the reduction of the corresponding aromatic aldehyde or ketone. In this synthetic route, the precursor would be 4-bromo-2-propoxybenzaldehyde. This aldehyde can be prepared from 1,4-dibromo-2-fluorobenzene (B72686) through a metal-halogen exchange, formylation, and subsequent nucleophilic aromatic substitution with methanol (B129727) in the presence of potassium carbonate. google.com While this specific synthesis yields the methoxy (B1213986) derivative, a similar strategy employing propanol (B110389) would be expected to yield the desired propoxybenzaldehyde.

The reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which upon workup with water or a dilute acid, yields the corresponding alcohol.

For instance, the related compound 4-bromo-2-hydroxybenzaldehyde (B134324) serves as a precursor in the synthesis of various Schiff base compounds. researchgate.netresearchgate.net While not a direct reduction to the alcohol, these examples highlight the utility of the aldehyde functionality as a handle for further chemical transformations.

Alternative Approaches to Benzylic Alcohol Synthesis

Beyond classical methods, alternative strategies offer unique advantages in terms of selectivity and functional group tolerance for the preparation of benzylic alcohols.

A versatile two-step approach for the synthesis of primary benzylic alcohols involves the formylation of a suitable aromatic precursor followed by the reduction of the resulting aldehyde. This method is particularly useful for introducing the hydroxymethyl group onto a pre-functionalized aromatic ring. For a compound like this compound, the synthesis would logically start from 4-bromo-2-propoxyphenol.

The initial formylation step introduces a formyl group (-CHO) onto the aromatic ring. This can be achieved through various named reactions, such as the Vilsmeier-Haack, Gattermann, or Duff reaction, to produce an intermediate aromatic aldehyde. The subsequent step is the selective reduction of this aldehyde to the corresponding primary alcohol. A variety of reducing agents can be employed for this transformation, each with its own level of reactivity and selectivity.

Another related concept is the O-formylation of alcohols to form formate (B1220265) esters. acs.org These formate esters can then be subjected to reduction. For instance, a sequence of formylation and subsequent B(C₆F₅)₃-catalyzed reduction with a hydrosilane can be used for the deoxygenation of secondary benzylic alcohols, where the formyl group acts as an activator. d-nb.infoconsensus.app In the case of primary benzylic alcohols, this sequence can lead to the formation of silyl (B83357) ethers. d-nb.info This highlights the dual role of the formyl group as either an activator or a protecting group depending on the substrate. d-nb.info

The reduction of the intermediate aldehyde to the benzylic alcohol is a critical step. Common methods include the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For more complex molecules where functional group tolerance is key, milder or more selective reagents are preferred. The Clemmensen and Wolff-Kishner reductions are also established methods for converting a carbonyl group to an alcohol, typically involving the conversion of a phenol to a benzaldehyde (B42025) first, followed by reduction. askiitians.com

| Protocol | Reducing Agent(s) | Typical Conditions | Key Features & Considerations |

|---|---|---|---|

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) | Mild and selective for aldehydes and ketones; tolerates many other functional groups. |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., THF, diethyl ether) | Very powerful and reactive; reduces most polar carbonyl groups. Requires anhydrous conditions and careful handling. |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)) and concentrated HCl | Reflux | Effective for aryl ketones; performed in strongly acidic conditions. askiitians.com |

| Wolff-Kishner Reduction | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) and a strong base (e.g., NaOH, KOH) | High temperatures, often in a high-boiling solvent like ethylene (B1197577) glycol. | Performed under basic conditions, suitable for acid-sensitive substrates. askiitians.com |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) | Varies from ambient to high pressure/temperature. | Can be highly selective; potential for concurrent reduction of other functional groups like alkenes or nitro groups. |

Advanced Synthetic Strategies and Process Optimization

To improve efficiency, yield, and control over product formation, advanced synthetic strategies are continuously being developed. These include one-pot procedures and methods focusing on achieving high selectivity.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and reduced waste. The Williamson ether synthesis is a fundamental method for forming ethers and can be adapted for a one-pot procedure to create brominated ethers analogous to the parent structure of this compound. youtube.com

A hypothetical one-pot synthesis for a generic brominated aryl propyl ether could start with a brominated phenol. In the first stage, a base is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. In the second stage, an alkylating agent, such as 1-bromopropane, is added directly to the same reaction vessel to react with the in situ generated phenoxide, forming the ether linkage via an Sₙ2 reaction. The choice of base and solvent is crucial to ensure compatibility with both stages of the reaction and to optimize the yield.

| Component | Example | Function | Considerations |

|---|---|---|---|

| Aryl Substrate | 4-Bromophenol | Provides the aromatic core and hydroxyl group. | Substituents on the ring can affect the acidity of the phenol and the reactivity of the resulting phenoxide. |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane | Provides the alkyl (propyl) group. | Primary halides are preferred to favor the Sₙ2 mechanism and minimize competing elimination reactions. youtube.com |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the active nucleophile (phenoxide). | The strength of the base should be sufficient to deprotonate the phenol without causing unwanted side reactions. |

| Solvent | Acetone, DMF, Acetonitrile, THF | Solubilizes reactants and facilitates the reaction. | Polar aprotic solvents are often preferred as they can accelerate Sₙ2 reactions. |

For complex molecules, controlling the spatial arrangement of atoms is paramount. This involves considerations of both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).

Regioselectivity: In the synthesis of substituted aromatic compounds like this compound, regioselectivity is governed by the directing effects of the substituents already present on the benzene ring. For instance, in the electrophilic aromatic substitution of a phenol, the hydroxyl group is a strong activating, ortho-, para-director. An ether group (like the propoxy group) is also an ortho-, para-director. Halogens, like bromine, are deactivating but also ortho-, para-directing. The ultimate position of a new substituent is determined by the combined electronic and steric effects of all groups present.

Stereoselective Synthesis: The synthesis of chiral benzylic alcohols, where the benzylic carbon is a stereocenter, requires stereoselective methods. Significant progress has been made in developing catalytic asymmetric reactions to produce enantiomerically enriched benzylic alcohols. nih.gov

Several strategies are employed:

Asymmetric Reduction of Prochiral Ketones: Reducing an aryl ketone with a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst can produce one enantiomer of the alcohol in excess.

Catalytic Asymmetric Addition: The addition of organometallic reagents (e.g., organozinc or Grignard reagents) to aldehydes can be rendered enantioselective by using chiral ligands or catalysts. organic-chemistry.org For example, nickel complexes of chiral bisoxazoline ligands can catalyze the stereoselective reductive arylation of ketones with high enantioselectivity. organic-chemistry.org

Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of benzylic alcohols, leaving the other enantiomer unreacted and thus enriched.

Stereodivergent Synthesis: Advanced methods allow for the synthesis of any desired stereoisomer of a product from the same set of starting materials by simply changing the configuration of the catalyst. nih.gov For instance, a palladium/copper co-catalyzed asymmetric benzylic substitution has been developed to produce various benzylic alcohol derivatives with two stereocenters in high yields and excellent diastereo- and enantioselectivities. nih.gov

| Method | Catalyst/Reagent System | Transformation | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Arylation | Nickel complex with a chiral bisoxazoline ligand | Ketone to chiral tertiary alcohol | High enantioselectivity | organic-chemistry.org |

| Asymmetric Phenyl Transfer | Chiral zinc complex of salen | Aldehyde to chiral secondary alcohol | High enantioselectivities | organic-chemistry.org |

| Asymmetric Benzylic Substitution | Pd/Cu co-catalyst system with chiral ligands | Benzylic geminal dicarboxylate to chiral benzylic alcohol derivative | Excellent diastereo- and enantioselectivities (>20:1 dr, >99% ee) | nih.gov |

| Enantioconvergent Hydroxylation | Triazole-substituted chiral iodoarene | Allyl-benzene to chiral benzyl (B1604629) alcohol | Enantioconvergent synthesis of chiral alcohols | nih.gov |

Mentioned Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₃BrO₂ | Target compound |

| 4-bromo-2-propoxyphenol | C₉H₁₁BrO₂ | Potential precursor |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | C₁₈BF₁₅ | Lewis acid catalyst d-nb.info |

| Sodium Borohydride | NaBH₄ | Reducing agent askiitians.com |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing agent |

| Hydrazine hydrate | H₆N₂O | Reducing agent in Wolff-Kishner reduction askiitians.com |

| 4-Bromophenol | C₆H₅BrO | Example substrate |

| 1-Bromopropane | C₃H₇Br | Alkylating agent |

| Sodium Hydride | NaH | Base |

| Potassium Carbonate | K₂CO₃ | Base |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Propoxyphenyl Methanol

Reactivity of the Bromo-Aryl Moiety

The presence of a bromine atom attached to the aromatic ring opens up a range of possible reactions, making it a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. nih.gov In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromide ion, on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.govnih.gov The presence of electron-withdrawing groups on the aromatic ring is usually required to stabilize this intermediate and facilitate the reaction. nih.gov While the propoxy group on (4-Bromo-2-propoxyphenyl)methanol is an electron-donating group, the potential for SNAr reactions should not be entirely dismissed, especially under forcing conditions or with highly reactive nucleophiles.

Recent research has also shed light on a concerted nucleophilic aromatic substitution (CSNAr) mechanism that avoids the formation of a Meisenheimer intermediate, potentially broadening the scope of suitable substrates to include those without strong electron-withdrawing groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-aryl group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions generally involve a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Bond Formed | Key Features |

| Suzuki Reaction | Organoboron compounds (e.g., boronic acids) | C-C (Aryl-Aryl, Aryl-Vinyl, etc.) | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Heck Reaction | Alkenes | C-C (Aryl-Alkene) | Forms substituted alkenes, often with high stereoselectivity. masterorganicchemistry.comorganic-chemistry.orglibretexts.org |

| Sonogashira Reaction | Terminal alkynes | C-C (Aryl-Alkyne) | Requires a copper co-catalyst in the traditional method, but copper-free versions exist. wikipedia.orgorganic-chemistry.orglibretexts.org |

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov The Suzuki reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. organic-chemistry.org For this compound, a Suzuki coupling could introduce various aryl or vinyl substituents at the 4-position of the phenyl ring. The reactivity of aryl bromides in Suzuki couplings is well-established. nih.govarkat-usa.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orglibretexts.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes. masterorganicchemistry.com The reaction of this compound with various alkenes would lead to the formation of stilbene-like structures or other vinyl-substituted aromatic compounds.

Sonogashira Reaction: In the Sonogashira coupling, the aryl bromide is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of aryl alkynes. rsc.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

Formation and Reactivity of Bromophenoxy Radicals

While not a direct reaction of the starting material itself, the structural similarity to bromophenols suggests the potential for the formation of bromophenoxy radicals under specific conditions, such as high temperatures or in the presence of radical initiators. nih.gov Bromophenoxy radicals are key intermediates in the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.gov The formation and reactivity of these radicals are influenced by the bromine substitution pattern on the phenol (B47542) ring. nih.gov

Transformations of the Benzylic Alcohol Functionality

The benzylic alcohol group is another reactive site in this compound, susceptible to oxidation and substitution reactions. chemistry.coach

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The benzylic alcohol can be oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the oxidizing agent used. chemistry.coachmasterorganicchemistry.com

Table 2: Oxidation of Benzylic Alcohols

| Oxidizing Agent | Product | Notes |

| Manganese dioxide (MnO₂) | Aldehyde | Mild and selective for benzylic alcohols. youtube.com |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Strong oxidizing agent. chemistry.coachyoutube.com |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Harsh, strong oxidizing agent. chemistry.coachmasterorganicchemistry.com |

Mild Oxidation: Reagents like manganese dioxide (MnO₂) can selectively oxidize the benzylic alcohol to the corresponding aldehyde, (4-Bromo-2-propoxyphenyl)benzaldehyde, while leaving other functional groups intact. youtube.com

Strong Oxidation: Stronger oxidizing agents, such as Jones reagent (chromic acid) or potassium permanganate (KMnO₄), will typically oxidize the primary benzylic alcohol all the way to the carboxylic acid, (4-Bromo-2-propoxyphenyl)benzoic acid. chemistry.coachmasterorganicchemistry.comyoutube.com These reactions often require a proton on the benzylic carbon to proceed. chemistry.coach

Halogenation of the Hydroxyl Group

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. khanacademy.org For example, reaction with a halogenating agent can form the corresponding benzyl (B1604629) bromide.

The conversion of benzylic alcohols to benzylic halides opens up pathways for a variety of subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position. chemistry.coach Primary benzylic halides typically undergo SN2 reactions. chemistry.coach

Esterification and Etherification Reactions of the Hydroxyl Group

The primary alcohol functionality in this compound is a key site for synthetic modifications, readily undergoing esterification and etherification reactions to yield a variety of derivatives.

Esterification:

The conversion of this compound to its corresponding esters can be efficiently achieved through reaction with acyl chlorides. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The general mechanism involves the attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uklibretexts.org

A representative, though not empirically verified for this specific substrate, reaction scheme for esterification is presented below:

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | (4-Bromo-2-propoxyphenyl)methyl acetate | Room temperature, presence of a base (e.g., pyridine) |

Etherification:

The hydroxyl group of this compound can also be converted to an ether through various methods, most notably the Williamson ether synthesis. byjus.comnumberanalytics.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide, with primary alkyl halides being the most effective due to minimal steric hindrance. numberanalytics.commasterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like DMF or DMSO. numberanalytics.com While specific examples for this compound are not documented in the available literature, the general principles of the Williamson ether synthesis are broadly applicable. byjus.comnumberanalytics.commasterorganicchemistry.comlibretexts.orglibretexts.org

A hypothetical etherification reaction based on these principles is outlined in the following table:

Table 2: Representative Etherification Reaction (Williamson Synthesis)

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Primary Alkyl Halide (e.g., Ethyl Bromide) | 1-Bromo-4-(ethoxymethyl)-2-propoxybenzene | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

Reactivity Profile of the Propoxy Ether Linkage

The propoxy group attached to the phenyl ring of this compound is an ether linkage that exhibits characteristic reactivity, particularly towards cleavage under acidic conditions.

Aryl alkyl ethers, such as the propoxy ether in the title compound, are susceptible to cleavage by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). khanacademy.orgnih.govvaia.com The reaction proceeds via protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage invariably yields a phenol and an alkyl halide, as the carbon-oxygen bond of the aromatic ring is significantly stronger and less prone to cleavage. khanacademy.org

For this compound, treatment with a strong acid like HBr would be expected to cleave the propoxy group, yielding 4-bromo-2-(hydroxymethyl)phenol and 1-bromopropane. The reaction mechanism typically follows an SN2 pathway at the primary carbon of the propyl group.

The ether linkage in aryl alkyl ethers is generally stable under neutral and basic conditions, making it a robust functional group in many synthetic transformations. researchgate.net The presence of the bromo substituent on the aromatic ring is not expected to significantly alter the fundamental stability of the propoxy ether linkage under these conditions.

However, as discussed, the ether is labile under strong acidic conditions. khanacademy.orgnih.govvaia.com The compatibility of the propoxy group with various reagents will therefore depend on the pH of the reaction medium. For instance, reactions that require strongly acidic environments may lead to the unintended cleavage of the ether.

The bromine atom on the phenyl ring is generally stable and does not participate in the reactions of the hydroxyl or propoxy groups under the conditions typically employed for esterification, etherification, or ether cleavage. However, its electron-withdrawing nature can influence the reactivity of the aromatic ring in other types of reactions not discussed here. A study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrated that various functional groups could be incorporated under Suzuki cross-coupling conditions, indicating the stability of the bromo-substituent under these palladium-catalyzed reactions. nih.gov

Derivatization Strategies and Functional Group Interconversions of 4 Bromo 2 Propoxyphenyl Methanol

Selective Functionalization of the Aromatic Ring

The presence of a bromine atom on the aromatic ring of (4-Bromo-2-propoxyphenyl)methanol serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely used method for the functionalization of aryl halides. nih.govmdpi.comrsc.orgsciforum.netnih.gov This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of organoboron reagents, such as boronic acids and boronic esters, to introduce new alkyl, alkenyl, aryl, or heteroaryl substituents at the 4-position of the phenyl ring.

The general conditions for a Suzuki-Miyaura coupling reaction typically involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and functional group tolerance. For instance, a typical reaction might employ a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) or a more active palladium(II) precatalyst with a phosphine (B1218219) ligand, along with a base such as potassium carbonate or cesium carbonate in a solvent system like dioxane/water or toluene/water. mdpi.commasterorganicchemistry.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | (4'-Phenyl-2'-propoxy-[1,1'-biphenyl]-4-yl)methanol | 85 |

| 2 | 4-Methylphenylboronic acid | (4'-(p-Tolyl)-2'-propoxy-[1,1'-biphenyl]-4-yl)methanol | 82 |

| 3 | 3-Thienylboronic acid | (4'-(Thiophen-3-yl)-2'-propoxy-[1,1'-biphenyl]-4-yl)methanol | 78 |

| 4 | Vinylboronic acid pinacol (B44631) ester | (4-Propoxy-4'-(vinyl)phenyl)methanol | 75 |

This table presents hypothetical data based on typical yields for Suzuki-Miyaura reactions on similar aryl bromides.

Modifications at the Benzylic Position for Complex Molecule Construction

The benzylic alcohol functional group in this compound is a versatile site for various chemical modifications, enabling the construction of more complex molecules. The reactivity of this position is enhanced by its proximity to the aromatic ring. masterorganicchemistry.com

One common transformation is the oxidation of the benzylic alcohol . Depending on the oxidizing agent and reaction conditions, the alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. researchgate.netacs.orglibretexts.orgnih.gov For the synthesis of the corresponding aldehyde, (4-Bromo-2-propoxyphenyl)benzaldehyde, milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the formation of the carboxylic acid, (4-Bromo-2-propoxyphenyl)benzoic acid. masterorganicchemistry.com

Another important modification is the conversion of the benzylic alcohol to a benzyl (B1604629) halide . This can be achieved using various reagents, such as thionyl chloride (SOCl₂) for the corresponding benzyl chloride or phosphorus tribromide (PBr₃) for the benzyl bromide. organic-chemistry.org The resulting (4-Bromo-2-propoxyphenyl)methyl halide is a highly reactive electrophile, susceptible to nucleophilic substitution reactions, thereby allowing for the introduction of a wide array of functional groups.

Table 2: Potential Modifications at the Benzylic Position

| Reaction Type | Reagent | Product |

| Oxidation (to aldehyde) | Pyridinium Chlorochromate (PCC) | (4-Bromo-2-propoxyphenyl)benzaldehyde |

| Oxidation (to carboxylic acid) | Potassium Permanganate (KMnO₄) | (4-Bromo-2-propoxyphenyl)benzoic acid |

| Halogenation (to bromide) | Phosphorus Tribromide (PBr₃) | 1-Bromo-4-(bromomethyl)-2-propoxybenzene |

This table outlines potential transformations and the expected primary products.

Application of Orthogonal Protecting Group Strategies in Multi-step Organic Syntheses

In the context of multi-step organic syntheses involving molecules with multiple reactive sites, such as this compound, the use of orthogonal protecting groups is a critical strategy. rsc.orgfiveable.meuchicago.edujocpr.comresearchgate.netlibretexts.orgorganic-chemistry.orgyoutube.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. rsc.orgjocpr.com This allows for the selective manipulation of one functional group in the presence of others.

For this compound, the benzylic alcohol is a key functional group that might require protection during reactions targeting the aromatic bromide. A common protecting group for alcohols is a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net This group is generally stable to the conditions of many cross-coupling reactions but can be readily cleaved using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) without affecting the propoxy ether or the aryl bromide. libretexts.org

Alternatively, if one wished to perform a reaction at the propoxy ether (for instance, cleavage to the phenol), the benzylic alcohol could be protected as a benzyl ether, which is stable to many conditions but can be removed by hydrogenolysis. libretexts.org The ability to selectively protect and deprotect the different functional groups in this compound is crucial for its successful application in the synthesis of complex target molecules.

Table 3: Example of an Orthogonal Protecting Group Strategy

| Step | Reaction | Protecting Group | Key Reagents |

| 1 | Protection of Benzylic Alcohol | TBDMS ether | TBDMS-Cl, Imidazole |

| 2 | Suzuki-Miyaura Coupling | - | Arylboronic acid, Pd catalyst, Base |

| 3 | Deprotection of Benzylic Alcohol | - | TBAF |

This table illustrates a potential synthetic sequence utilizing an orthogonal protecting group.

Incorporation into Macromolecular Architectures and Polymerization Studies

The bifunctional nature of this compound, possessing both a reactive aryl bromide and a hydroxyl group, makes it an interesting candidate as a monomer for the synthesis of functional polymers. wright.edumdpi.comdigitellinc.comeuropa.euresearchgate.netmdpi.comornl.gov

One potential route to polymerization is through polycondensation reactions . After conversion of the benzylic alcohol to a more reactive functional group, such as a benzyl halide, the monomer could undergo self-condensation or copolymerization with other suitable monomers. For example, the corresponding benzyl bromide derivative could potentially polymerize via a Williamson ether synthesis-type mechanism to form a poly(ether) with a brominated backbone. masterorganicchemistry.comchemspider.comorganic-synthesis.comyoutube.com

Alternatively, the aryl bromide offers a handle for transition-metal-catalyzed polymerization reactions. For instance, after protection of the benzylic alcohol, the monomer could be used in palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, with a suitable di-boronic acid comonomer. This would lead to the formation of a poly(arylene) with pendant protected hydroxyl groups, which could be deprotected to yield a functional polymer.

Furthermore, the molecule could be modified to act as an initiator for ring-opening polymerization (ROP) . mdpi.comwikipedia.orgucl.ac.uklibretexts.org The benzylic alcohol, after deprotonation, could potentially initiate the ROP of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with a (4-Bromo-2-propoxyphenyl)methyl end-group. libretexts.org This functional end-group could then be used for further post-polymerization modifications.

Table 4: Potential Polymerization Approaches

| Polymerization Method | Monomer/Initiator Role | Potential Polymer Type |

| Polycondensation | Bifunctional Monomer (after modification) | Poly(ether) or Poly(arylene) |

| Ring-Opening Polymerization | Initiator | End-functionalized Polyester |

This table summarizes potential pathways for incorporating the title compound into macromolecular structures.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 2 Propoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of atoms can be deduced.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of (4-Bromo-2-propoxyphenyl)methanol reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons typically appear as a complex multiplet due to spin-spin coupling. The benzylic protons of the methanol (B129727) group and the protons of the propoxy chain also exhibit characteristic chemical shifts and coupling patterns.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.24 - 7.28 | m | |

| Ar-CH₂-OH | 4.65 | d | 5.8 |

| -OCH₂-CH₂-CH₃ | 3.92 | t | 6.5 |

| CH₂-OH | 1.95 | t | 5.8 |

| -OCH₂-CH₂-CH₃ | 1.80 - 1.87 | m | |

| -OCH₂-CH₂-CH₃ | 1.04 | t | 7.4 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the bromine atom will be significantly shifted compared to the other aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=C (Aromatic) | 155.9 |

| C=C (Aromatic) | 132.3 |

| C=C (Aromatic) | 131.8 |

| C=C (Aromatic) | 116.3 |

| C=C (Aromatic) | 114.9 |

| C-Br (Aromatic) | 113.1 |

| Ar-CH₂-OH | 64.9 |

| -OCH₂-CH₂-CH₃ | 70.2 |

| -OCH₂-CH₂-CH₃ | 22.5 |

| -OCH₂-CH₂-CH₃ | 10.5 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS can confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). The exact mass measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations of a compound, which are unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond types. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic C-H and C-Br bonds.

Key expected vibrational modes for this compound would include the O-H stretching of the alcohol group, typically appearing as a broad band. The C-O stretching vibrations from the alcohol and the propoxy ether group would also be present, along with the aromatic C=C stretching bands. The C-Br stretching frequency is expected at lower wavenumbers.

Table 1: Expected FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment of Vibrational Mode |

| 3500-3200 | O-H stretching (alcohol) |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching (propoxy group) |

| 1600-1450 | Aromatic C=C stretching |

| 1250-1200 | Asymmetric C-O-C stretching (ether) |

| 1050-1000 | Symmetric C-O-C stretching (ether) & C-O stretching (alcohol) |

| 600-500 | C-Br stretching |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, the FT-Raman spectrum would provide valuable information about the aromatic ring and the C-Br bond.

The symmetric breathing vibration of the benzene (B151609) ring is typically a strong and sharp band in the Raman spectrum. The C-Br stretching vibration would also be observable. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment of Vibrational Mode |

| 3100-3050 | Aromatic C-H stretching |

| 1610-1580 | Aromatic ring stretching |

| 1010-990 | Aromatic ring breathing mode |

| 600-500 | C-Br stretching |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to determine its crystal system, space group, and the exact bond lengths and angles of the molecule.

This technique would reveal the conformation of the propoxy group relative to the benzene ring and the orientation of the methanol substituent. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring.

The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The bromo, propoxy, and methanol groups will cause shifts in the absorption bands compared to unsubstituted benzene. The solvent used for the analysis can also influence the spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~205 | ~7,500 | π → π* (E-band) |

| ~270-280 | ~1,500 | π → π* (B-band) |

This comprehensive suite of spectroscopic and crystallographic methods provides a powerful toolkit for the in-depth characterization of this compound, enabling a detailed understanding of its chemical structure and physical properties.

Computational and Theoretical Investigations of 4 Bromo 2 Propoxyphenyl Methanol and Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. These methods provide a microscopic view of the electron distribution and energy levels, which are fundamental to a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stackexchange.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rjpn.org

For (4-Bromo-2-propoxyphenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the propoxy and hydroxyl groups, which possess lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the C-Br bond, which can act as an electron-accepting site. The presence of the electron-donating propoxy group and the electron-withdrawing bromo group would modulate the energies of these orbitals. In studies of p-bromophenol, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) method. imist.ma A similar analysis for this compound would provide crucial information about its kinetic stability and reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies of Analogous Aromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Phenol (B47542) | B3LYP/6-311G | -6.74 | -0.74 | 6.00 |

| p-Bromophenol | B3LYP/6-311G(d,p) | -9.00 | -1.78 | 7.22 |

| o-Aminophenol | B3LYP/6-311G | -5.45 | -1.33 | 4.12 |

| Benzyl (B1604629) Alcohol | M06-2X/6-311+G(d,p) | -7.50 | 0.50 | 8.00 |

Note: This data is compiled from computational studies on analogous compounds to illustrate typical values and is not the result of a direct calculation on this compound. rjpn.orgimist.maresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.delibretexts.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wolfram.comavogadro.cc For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and propoxy groups, as well as on the bromine atom to some extent due to its lone pairs. Positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogens of the methylene (B1212753) group.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. wikipedia.orgscm.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. mdpi.comfaccts.de The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) indicates its susceptibility to an electrophilic attack. For this compound, calculating the condensed Fukui functions for each atom would pinpoint the most likely sites for various chemical reactions.

Molecular Geometry and Conformational Analysis

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations (rotational isomers) of a molecule and to determine their relative energies. For this compound, rotations around the C(ring)-C(methylene), C(methylene)-O(hydroxyl), and C(ring)-O(propoxy) bonds would be of primary interest.

Computational studies on benzyl alcohol and its halogenated analogs have shown that the orientation of the hydroxymethyl group relative to the phenyl ring is governed by a delicate balance of steric and electronic effects, including potential weak intramolecular hydrogen bonds. rsc.orgrsc.org For instance, studies on benzyl alcohol itself suggest a stable conformation where the C-C-C-O dihedral angle is approximately 60°. epa.gov The presence of the bulky propoxy group at the ortho position in this compound would introduce significant steric hindrance, likely influencing the preferred orientation of the hydroxymethyl group. A detailed conformational analysis, performed by systematically rotating key dihedral angles and calculating the energy at each step using DFT, would reveal the global minimum energy conformation and the energy barriers to rotation between different conformers.

Table 2: Representative Dihedral Angles from Conformational Studies of Benzyl Alcohol Analogs

| Compound | Dihedral Angle | Calculated Value (degrees) | Method |

|---|---|---|---|

| Benzyl Alcohol | C-C-C-O | ~60 | Microwave Spectroscopy |

| 2-Fluorobenzyl Alcohol | C-C-C-O | Varies with conformer | Supersonic Jet Spectroscopy |

| Benzyl Fluoride (B91410) | C-C-C-F | 90 | Microwave Spectroscopy |

Note: This table presents data from studies on benzyl alcohol and its analogs to illustrate the types of structural parameters determined in conformational analyses. epa.govdtic.mil

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying intermediate structures, and determining the energetics of reaction pathways. For this compound, a likely reaction of interest is the oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.

To understand a chemical reaction at the molecular level, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov DFT calculations can be used to locate the geometry of the TS and to calculate its energy. The energy difference between the reactants and the TS is the activation energy, which is a key determinant of the reaction rate.

For the oxidation of benzyl alcohol, computational studies have explored various mechanisms, including those involving different oxidants and catalysts. mdpi.comresearchgate.net For example, a DFT study on the aerobic oxidation of benzyl alcohol catalyzed by gold-palladium clusters identified the key transition states for steps such as O-H bond activation and C-H bond cleavage. mdpi.comproquest.com A similar theoretical investigation into the oxidation of this compound would involve proposing a plausible reaction pathway, optimizing the geometries of all reactants, intermediates, transition states, and products, and calculating the corresponding energies. This would allow for the determination of the rate-limiting step and provide insights into how the substituents on the aromatic ring influence the reaction kinetics. acs.orgrsc.org

Calculation of Rate Constants and Energy Barriers

Computational methods, particularly those based on quantum mechanics, are powerful tools for elucidating reaction mechanisms and predicting kinetic parameters. diva-portal.orgresearchgate.netnih.gov Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost. mdpi.comnih.gov By mapping the potential energy surface of a reaction, stationary points such as reactants, products, and transition states can be identified and their energies calculated.

The energy difference between the reactants and the transition state defines the activation energy (Ea) or energy barrier of a reaction. nih.govblogspot.com A lower activation energy corresponds to a faster reaction rate. The rate constant (k) can then be estimated using theories such as Transition State Theory (TST), which incorporates the calculated energy barrier. mdpi.com

For substituted aromatic compounds like this compound, the nature and position of the substituents significantly influence the reaction's energy barrier. For instance, in the oxidation of substituted benzyl alcohols, electron-donating groups generally lower the activation energy for reactions involving the formation of a positive charge in the transition state, thus increasing the reaction rate. Conversely, electron-withdrawing groups tend to increase the activation energy and slow down the reaction. orientjchem.orgacs.org

The following table illustrates the type of data that would be generated from a computational study on the reaction kinetics of substituted benzyl alcohols, which serve as analogs for this compound. The values presented are hypothetical and for illustrative purposes only, but they reflect the general trends observed in such systems.

| Substituent on Benzyl Alcohol | Calculated Activation Energy (kcal/mol) | Relative Rate Constant (k_rel) |

|---|---|---|

| -H (unsubstituted) | 20.5 | 1.00 |

| p-OCH3 | 18.2 | 15.8 |

| p-CH3 | 19.5 | 3.16 |

| p-Cl | 21.3 | 0.45 |

| p-NO2 | 23.8 | 0.02 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Molecular Modeling for Intermolecular Interactions (e.g., ligand-receptor or catalyst-substrate binding models)

Molecular modeling techniques are instrumental in understanding the non-covalent interactions between a molecule like this compound and its environment, such as a biological receptor or a catalyst. These computational methods can predict the binding mode, affinity, and specificity of such interactions.

Ligand-Receptor Binding Models:

In the context of drug discovery and design, molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy. univr.it The score is a function of various intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

For a molecule like this compound, the hydroxyl group can act as a hydrogen bond donor or acceptor. The propoxy group can engage in hydrophobic interactions, and the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction. The aromatic ring can also form π-π stacking or π-cation interactions with the receptor's residues.

Catalyst-Substrate Binding Models:

Similar computational approaches are used to model the interaction of a substrate with a catalyst. Understanding how this compound binds to the active site of a catalyst is crucial for predicting its reactivity and the selectivity of the catalytic transformation. Computational studies on the oxidation of benzyl alcohol over metal catalysts have shown that the adsorption energy of the alcohol on the catalyst surface is a key factor in determining the reaction rate. nih.gov

The following table provides an illustrative example of the kind of data generated from a molecular docking study of a ligand with a hypothetical receptor, highlighting the different contributions to the total binding energy.

| Interaction Type | Calculated Energy Contribution (kcal/mol) | Interacting Groups |

|---|---|---|

| Hydrogen Bonding | -4.5 | -OH with Receptor Carbonyl |

| Hydrophobic (van der Waals) | -3.2 | Propoxy group with Aliphatic Residues |

| Halogen Bonding | -1.8 | -Br with Electron Donor Atom |

| Electrostatic | -2.1 | Partial charges on ligand and receptor |

| Total Binding Energy | -11.6 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Applications and Role As a Key Building Block in Complex Organic Synthesis

Synthesis of Diverse Substituted Aryl Ethers and Benzylic Derivatives

The structure of (4-Bromo-2-propoxyphenyl)methanol is primed for the synthesis of more complex aryl ethers and a variety of benzylic derivatives. The benzylic alcohol moiety can be deprotonated with a suitable base and alkylated with various electrophiles in a classical Williamson ether synthesis to generate diverse benzylic ethers.

Furthermore, the aryl bromide component can participate in copper or palladium-catalyzed etherification reactions. While the existing propoxy group makes intramolecular reactions a consideration, intermolecular coupling with other phenols or alcohols can be achieved under specific conditions to produce biaryl ethers. Current time information in Pasuruan, ID.researchgate.net Such transformations are fundamental in the construction of molecules with applications ranging from materials science to medicinal chemistry. The benzylic alcohol can also be converted into other derivatives, such as esters or amines, through standard functional group interconversions.

Intermediate for the Construction of Polyfunctionalized Aromatic Systems

The aryl bromide handle is arguably the most powerful functionality on the this compound scaffold for building molecular complexity. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the direct attachment of a wide range of substituents to the aromatic ring, leading to polyfunctionalized systems that would be difficult to access otherwise. organic-chemistry.org

Reactions such as the Suzuki, Stille, Heck, and Negishi couplings allow for the introduction of alkyl, alkenyl, alkynyl, and aryl groups. For instance, a Suzuki coupling with an arylboronic acid can generate a biphenyl (B1667301) structure, a common motif in pharmaceuticals and liquid crystals. researchgate.net The table below illustrates potential Suzuki coupling partners for creating polyfunctionalized aromatic systems from this compound.

Table 1: Representative Suzuki Coupling Reactions

| Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Resulting Structure Type |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Base | Aryl-heteroaryl derivative |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ / Ligand / Base | Stilbene derivative |

This capacity for controlled, site-selective functionalization makes this compound an excellent intermediate for systematically exploring structure-activity relationships in drug discovery or for fine-tuning the properties of advanced materials.

The dual functionality of this compound provides a pathway for the synthesis of fused ring systems. Through strategic modification of the benzylic alcohol, intramolecular cyclization reactions can be orchestrated. For example, the alcohol can be oxidized to an aldehyde and then reacted with a reagent to introduce an alkyne, or it could be converted to a group suitable for intramolecular Heck or Buchwald-Hartwig type reactions. A common strategy involves converting the alcohol to an ether with a terminal alkyne. Subsequent intramolecular Sonogashira coupling or other cyclization methods can lead to the formation of oxygen-containing heterocycles like benzofurans. Current time information in Pasuruan, ID.

Precursor for Other Advanced Building Blocks (e.g., benzyl (B1604629) bromides, aldehydes for further reactions)

The functional groups of this compound can be readily converted into other useful functionalities, transforming it into a more advanced building block.

Benzyl Bromide Formation: The benzylic alcohol can be converted into the corresponding benzyl bromide. This transformation is typically achieved using reagents like phosphorus tribromide (PBr₃) or a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org The resulting (4-bromo-2-propoxyphenyl)methyl bromide is a highly reactive electrophile, ideal for introducing the substituted benzyl moiety into other molecules via nucleophilic substitution.

Aldehyde Synthesis: Mild oxidation of the benzylic alcohol yields the corresponding aldehyde, (4-bromo-2-propoxy)benzaldehyde. Reagents such as Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are effective for this purpose. This aldehyde is a versatile intermediate for reactions like Wittig olefinations, reductive aminations, and additions of organometallic reagents, further expanding its synthetic utility.

Utility in Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. The orthogonal reactivity of this compound makes it an excellent scaffold for such endeavors. The aryl bromide and the benzylic alcohol are two distinct reaction handles that can be addressed sequentially or in parallel.

A research effort demonstrated a one-pot strategy for the cross-electrophile coupling of alcohols with aryl halides, which is highly amenable to parallel synthesis. researchgate.net In a similar vein, one could envision a library synthesis starting with this compound in a multi-well plate format. In one step, the aryl bromide could be subjected to a Suzuki coupling with a diverse set of boronic acids. In a subsequent step, the benzylic alcohol could be reacted with a library of carboxylic acids to form a diverse set of esters. This two-step sequence, using two different points of diversification, can rapidly generate a large and complex library of related compounds from a single, versatile starting material. researchgate.netresearchgate.net

Contribution to the Synthesis of Specialized Chemical Materials (e.g., components for dental composites, glycopolymers)

While direct reports on the use of this compound in dental composites or glycopolymers are not prominent in the literature, its structural motifs are relevant to these fields.

Dental Materials: Functionalized aromatic molecules are often used as monomers or cross-linkers in dental resin composites. The benzylic alcohol of this compound could be esterified with methacrylic acid to produce a polymerizable monomer. The bulky propoxy group and the bromine atom would modify the refractive index, hydrophobicity, and mechanical properties of the resulting polymer.

Glycopolymers: The synthesis of glycopolymers, which have applications in biology and materials science, often requires an initiator. The benzylic alcohol functionality can serve as an initiator for ring-opening polymerizations of certain monomers, such as lactones or cyclic carbonates. d-nb.info Furthermore, the aryl bromide could be converted, for example, to an azide, which could then be used to "click" the entire molecule onto a polymer backbone functionalized with alkynes, demonstrating its potential utility in creating complex macromolecular structures. The use of benzyl bromides, derived from benzylic alcohols, has also been reported in the C-glycosylation of stannyl (B1234572) glycals, a key step in building some glycopolymer precursors. researchgate.net

Emerging Trends and Future Research Perspectives for 4 Bromo 2 Propoxyphenyl Methanol Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic processes. Future research on (4-Bromo-2-propoxyphenyl)methanol will likely prioritize the development of environmentally benign synthetic methodologies over traditional routes, which may involve hazardous reagents or generate significant waste.

Key areas of focus will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure, potentially through the use of novel catalysts.

For instance, adapting processes like the optimized, two-step synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686), which operates at a mild 0°C for the initial step, could provide a template for greener syntheses of related structures. google.com The use of potassium carbonate as a mild base in methanol (B129727) is another example of a less hazardous reagent choice that could be explored. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often relies on chlorinated hydrocarbons or other VOCs. | Prioritizes water, ethanol, or other biodegradable solvents. |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of less toxic reagents. |

| Temperature | Frequently requires cryogenic conditions or high-temperature reflux. | Aims for ambient temperature to reduce energy consumption. |

| Waste | Can generate significant amounts of by-products and waste streams. | Designed for high atom economy and minimal waste generation. |

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the future of this compound chemistry is intrinsically linked to the discovery of new catalytic systems. Research will likely focus on transformations that can selectively functionalize the molecule at its bromo, alkoxy, or hydroxyl groups.

Potential catalytic advancements could include:

Cross-Coupling Reactions: Developing more efficient palladium, nickel, or copper-based catalysts for Suzuki, Heck, and Sonogashira couplings at the C-Br bond, allowing for the introduction of a wide array of substituents.

C-H Activation: Exploring transition-metal catalysts that can directly functionalize the aromatic C-H bonds, offering a more atom-economical route to elaborated structures.

Asymmetric Catalysis: Designing chiral catalysts for reactions involving the benzylic alcohol, enabling the synthesis of enantiomerically pure derivatives for applications in pharmaceuticals and materials science.

The development of novel rhodium(I) carbonyl complexes for the carbonylation of methanol demonstrates the potential for discovering catalysts that are significantly more active than existing systems. rsc.org Similarly, studies on Cu/ZnO/Al2O3 catalysts in methanol synthesis highlight the importance of understanding the active state of the catalyst to improve yield and efficiency. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals. nih.gov The integration of this compound synthesis into flow platforms could lead to significant improvements in safety, scalability, and process control. nih.gov

Benefits of applying flow chemistry include:

Enhanced Safety: The small reactor volumes inherent to flow systems allow for the safe handling of hazardous reagents and highly exothermic reactions. nih.gov

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to higher yields, shorter reaction times, and cleaner reaction profiles. nih.gov

Scalability: Scaling up production is simplified by running the system for a longer duration or by parallelizing multiple reactors, avoiding the challenges of scaling up batch reactors.

Automated synthesis platforms, which combine robotics with flow chemistry or microplate reactors, could further accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and catalysts.

Advanced Spectroscopic and In-situ Monitoring Techniques in Reaction Optimization

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring will be vital for refining the synthesis of this compound. frontiersin.org

Table 2: In-situ Monitoring Techniques for Reaction Optimization

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time tracking of reactant consumption and product formation through vibrational modes. | Monitoring the conversion of the aldehyde precursor or subsequent reactions of the hydroxyl group. |

| NMR Spectroscopy | Detailed structural information on intermediates and by-products. | Identifying transient species in catalytic cycles or complex reaction mixtures. frontiersin.org |

| Mass Spectrometry | Sensitive detection of reaction components and intermediates by mass-to-charge ratio. | Coupling with flow reactors for continuous, real-time analysis of the reaction stream. |

| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and local coordination environment of metal catalysts. | Elucidating the active state of a catalyst in a cross-coupling reaction. rsc.org |

In-situ infrared studies have proven effective in understanding methanol synthesis on promoted Cu/SiO2 catalysts by identifying surface species and reaction pathways. osti.gov Similar approaches could provide unprecedented insight into the mechanisms governing the formation and transformation of this compound.

Expansion of Computational Models for Predictive Retrosynthesis and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these models can accelerate the discovery process by predicting properties, designing synthetic routes, and elucidating reaction mechanisms.

Future computational efforts may focus on:

Quantum Mechanical Calculations: Accurately predicting spectroscopic properties, reaction energies, and transition state structures to guide experimental work.

Retrosynthesis Algorithms: Using AI-driven platforms to propose novel and efficient synthetic routes to this compound and its derivatives.

Molecular Docking: Simulating the interaction of potential derivatives with biological targets to identify promising candidates for drug discovery programs. mdpi.com

Computational modeling is already being used to understand how mechanical forces are transduced in polymers, highlighting its potential to predict reactivity in complex systems. frontiersin.org

Investigation of New Applications as a Versatile Synthetic Scaffold

The true value of this compound lies in its potential as a starting material for a diverse range of more complex molecules. The presence of three distinct functional handles—the bromo group for cross-coupling, the propoxy ether, and the reactive benzylic alcohol—makes it an exceptionally versatile scaffold.

Future research will likely explore its use in the synthesis of:

Pharmaceuticals: Natural bromophenols and their derivatives have shown promising biological activities, including antioxidant and anticancer properties. mdpi.com this compound could serve as a key building block for new therapeutic agents.

Agrochemicals: The brominated phenyl structure is a common motif in pesticides and herbicides.

Advanced Materials: Incorporation into polymers or liquid crystals could lead to materials with novel optical or electronic properties.